molecular formula C8H9N3O3 B12547515 4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid

4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid

Cat. No.: B12547515
M. Wt: 195.18 g/mol
InChI Key: AARABSFBBRSVDY-UHFFFAOYSA-N
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Description

4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a hydrazinylidenemethyl group, a carbamoyl group, and a cyclopenta-1,3-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of cyclopenta-1,3-diene with hydrazine derivatives under controlled conditions to introduce the hydrazinylidenemethyl groupThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid is unique due to its combination of a hydrazinylidenemethyl group, a carbamoyl group, and a cyclopenta-1,3-diene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and development .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C8H9N3O3/c9-11-4-10-7(12)5-1-2-6(3-5)8(13)14/h1-2,4H,3,9H2,(H,13,14)(H,10,11,12)

InChI Key

AARABSFBBRSVDY-UHFFFAOYSA-N

Isomeric SMILES

C1C(=CC=C1C(=O)O)C(=O)N/C=N/N

Canonical SMILES

C1C(=CC=C1C(=O)O)C(=O)NC=NN

Origin of Product

United States

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